3-(6-Amino-3H-purin-3-yl)-2-oxopropanal

Description

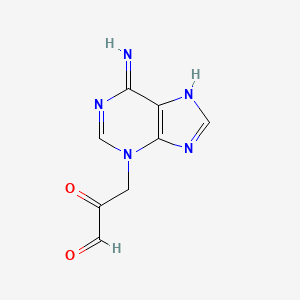

3-(6-Amino-3H-purin-3-yl)-2-oxopropanal is a structurally unique compound combining a purine base with a 2-oxopropanal (methylglyoxal) moiety. The purine group, a bicyclic aromatic heterocycle, is linked to a ketone-functionalized propanal chain, endowing the molecule with dual reactivity from both the nucleobase and the aldehyde group.

Properties

Molecular Formula |

C8H7N5O2 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-(6-imino-7H-purin-3-yl)-2-oxopropanal |

InChI |

InChI=1S/C8H7N5O2/c9-7-6-8(11-3-10-6)13(4-12-7)1-5(15)2-14/h2-4,9H,1H2,(H,10,11) |

InChI Key |

ZTQYYXRAQUWTMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=N)N=CN2CC(=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-3H-purin-3-yl)-2-oxopropanal typically involves the reaction of a purine derivative with an appropriate aldehyde. One common method includes the condensation of 6-amino-3H-purine with glyoxal under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the oxopropanal group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-3H-purin-3-yl)-2-oxopropanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Amino-3H-purin-3-yl)-2-oxopropanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in nucleotide metabolism and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism by which 3-(6-Amino-3H-purin-3-yl)-2-oxopropanal exerts its effects is primarily through its interaction with nucleic acids and enzymes involved in nucleotide metabolism. The compound can act as an inhibitor or substrate for various enzymes, thereby affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility: The hydroxypropanamide derivative () and propanoic acid analog () exhibit higher polarity than the target compound due to hydroxyl/carboxylic acid groups, enhancing aqueous solubility.

- Reactivity: The 2-oxopropanal group enables condensation reactions (e.g., quinoxaline synthesis in ), while the purine’s amino group may facilitate metal coordination (e.g., copper complexes in ).

- Volatility : Unlike simple 2-oxopropanal (volatile in coffee, ), the purine-aldehyde hybrid likely has reduced volatility due to increased molecular weight and hydrogen bonding.

Biological Activity

3-(6-Amino-3H-purin-3-yl)-2-oxopropanal is a purine derivative that exhibits significant biological activity due to its structural resemblance to nucleobases. This compound is characterized by the presence of an amino group at the 6-position of the purine ring and an oxopropanal side chain, which may enhance its interactions with nucleic acids and proteins. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure allows for various biochemical interactions, making it a subject of interest in medicinal chemistry.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to mimic nucleobases, potentially influencing several biological processes:

- Nucleic Acid Interaction : The compound may interact with DNA and RNA, affecting replication and transcription processes.

- Enzyme Modulation : It could serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism.

- Antioxidant Activity : Due to its structural characteristics, it may exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress.

Research Findings

Recent studies have explored the biological implications of this compound:

Antimicrobial Activity

Research indicates that derivatives of purine compounds, including this compound, exhibit antimicrobial properties. A study highlighted that similar compounds showed significant inhibition against bacterial strains, suggesting potential applications in treating infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The findings suggest that this compound can induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to other purine derivatives:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Potential anticancer and antimicrobial activity |

| Adenine | Purine base | Essential for DNA/RNA; key role in energy transfer (ATP) |

| Guanine | Purine base | Component of DNA/RNA; involved in cellular signaling |

| Hypoxanthine | Purine derivative | Precursor to adenine and guanine; involved in purine metabolism |

Case Studies

- Case Study on Anticancer Activity : A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models, supporting its potential as a therapeutic agent against cancer .

- Case Study on Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited potent activity against several pathogenic bacteria, surpassing the efficacy of traditional antibiotics in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.